![molecular formula C17H25BN2O3 B1489634 [4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-pyrrolidin-1-yl-methanone CAS No. 1951411-69-0](/img/structure/B1489634.png)
[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-pyrrolidin-1-yl-methanone
Descripción general
Descripción
[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-pyrrolidin-1-yl-methanone is a useful research compound. Its molecular formula is C17H25BN2O3 and its molecular weight is 316.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-pyrrolidin-1-yl-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-pyrrolidin-1-yl-methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Synthesis
This compound can be used as an intermediate in the synthesis of novel copolymers, particularly those based on benzothiadiazole and electron-rich arene units. These copolymers have potential applications in optoelectronic devices due to their desirable optical and electrochemical properties .
Borylation of Arenes
Similar to other dioxaborolane derivatives, it may serve as a reagent for the borylation of arenes. Borylated arenes are crucial intermediates in organic synthesis and can lead to the development of various pharmaceuticals and fine chemicals .
Organic Intermediate with Borate Groups
Compounds with borate groups, like the one , are valuable intermediates in organic synthesis. They can be synthesized through nucleophilic and amidation reactions and have applications in developing new chemical entities with potential biological activity .
Indazole Derivatives
Dioxaborolane-containing compounds are significant intermediates for synthesizing indazole derivatives. These derivatives have a wide range of applications, including medicinal chemistry where they are explored for their therapeutic properties .
Sulfonyl Group Chemistry
The presence of sulfonyl groups in related compounds suggests that our compound could be involved in reactions utilizing sulfonyl chemistry. This includes the synthesis of sulfonamides which are a class of antimicrobials .
Conjugated Copolymers
The compound may be used to generate intermediates for conjugated copolymers, which are important materials for electronic devices due to their conductive properties .
Propiedades
IUPAC Name |
[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O3/c1-12-10-14(15(21)20-8-6-7-9-20)19-11-13(12)18-22-16(2,3)17(4,5)23-18/h10-11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHMBRIDPBQYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-pyrrolidin-1-yl-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




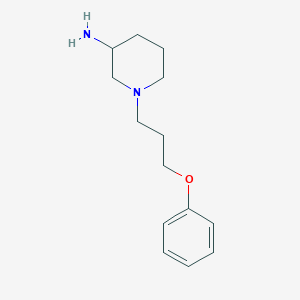
![N-[2-(3-aminopiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1489555.png)
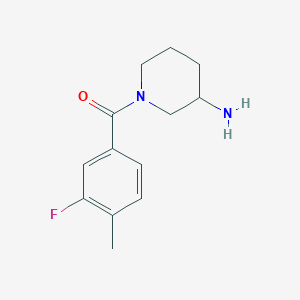


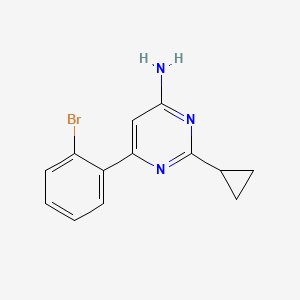
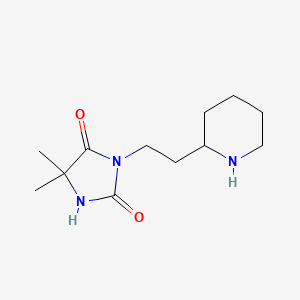
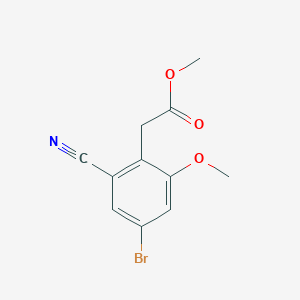

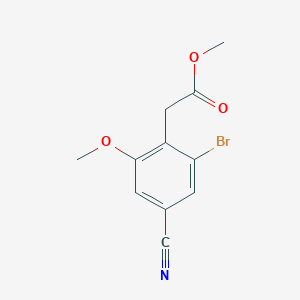

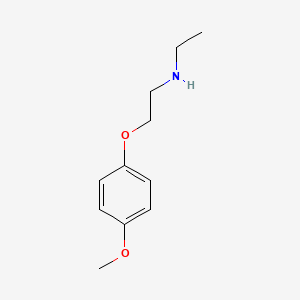
![7-Fluoro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B1489573.png)